

# Unveiling the History of 2-Butanone, 4-methoxy-: A Technical Deep Dive

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of the discovery and history of the organic compound **2-Butanone, 4-methoxy-**, also known as 4-methoxy-2-butanone. While information on its close relative, 4,4-dimethoxy-2-butanone, is more prevalent, this paper focuses on the distinct history and synthesis of the mono-methoxy variant. The seminal synthesis, as reported in 1952, will be examined in detail, including a comprehensive breakdown of the experimental protocol. This guide will also touch upon the broader historical context of ketone synthesis during the mid-20th century, providing a comprehensive resource for researchers in organic chemistry and drug development.

## Introduction

**2-Butanone, 4-methoxy-** (CAS 6975-85-5) is a ketone with the molecular formula  $C_5H_{10}O_2$ . Its structure features a methoxy group on the terminal carbon of a butanone chain. While it serves as a valuable intermediate in various organic syntheses, its history is not as extensively documented as that of other ketones from the same period. This guide aims to rectify this by providing a detailed account of its first reported synthesis and the scientific landscape in which this discovery was made.

## The First Reported Synthesis: A Landmark in 1952

The first documented synthesis of **2-Butanone, 4-methoxy-** appeared in a 1952 publication in The Journal of Organic Chemistry by C. D. Gutsche. At the time, Gutsche's research was heavily focused on the synthesis of complex cyclic ketones and ring-enlargement reactions, often with the goal of creating steroid and other natural product analogues. The synthesis of 4-methoxy-2-butanone was likely a part of this broader investigation into novel ketone structures and their reactivity.

The synthesis reported by Gutsche involved the reaction of 3-methoxypropionyl chloride with diazomethane to form the corresponding diazoketone, which was then treated with hydrogen iodide to yield 4-methoxy-2-butanone.

## Quantitative Data

The following table summarizes the key quantitative data from the synthesis reported by C. D. Gutsche in 1952.

| Parameter         | Value                        |
|-------------------|------------------------------|
| Starting Material | 3-Methoxypropionyl chloride  |
| Reagent           | Diazomethane (in ether)      |
| Intermediate      | 1-Diazo-4-methoxy-2-butanone |
| Final Reagent     | Hydrogen Iodide (57%)        |
| Product           | 2-Butanone, 4-methoxy-       |
| Yield             | 55%                          |
| Boiling Point     | 68-69 °C at 20 mmHg          |

## Experimental Protocol: Synthesis of 2-Butanone, 4-methoxy-

The following is a detailed methodology based on the 1952 publication by C. D. Gutsche.

Materials:

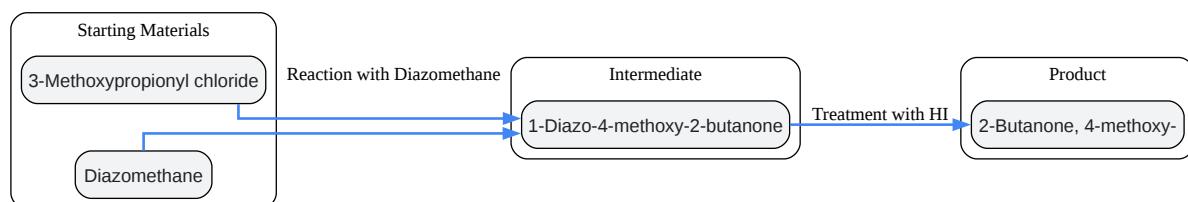
- 3-Methoxypropionyl chloride

- Diazomethane in ethereal solution
- Anhydrous ether
- 57% Hydrogen iodide
- Sodium bicarbonate solution (5%)
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

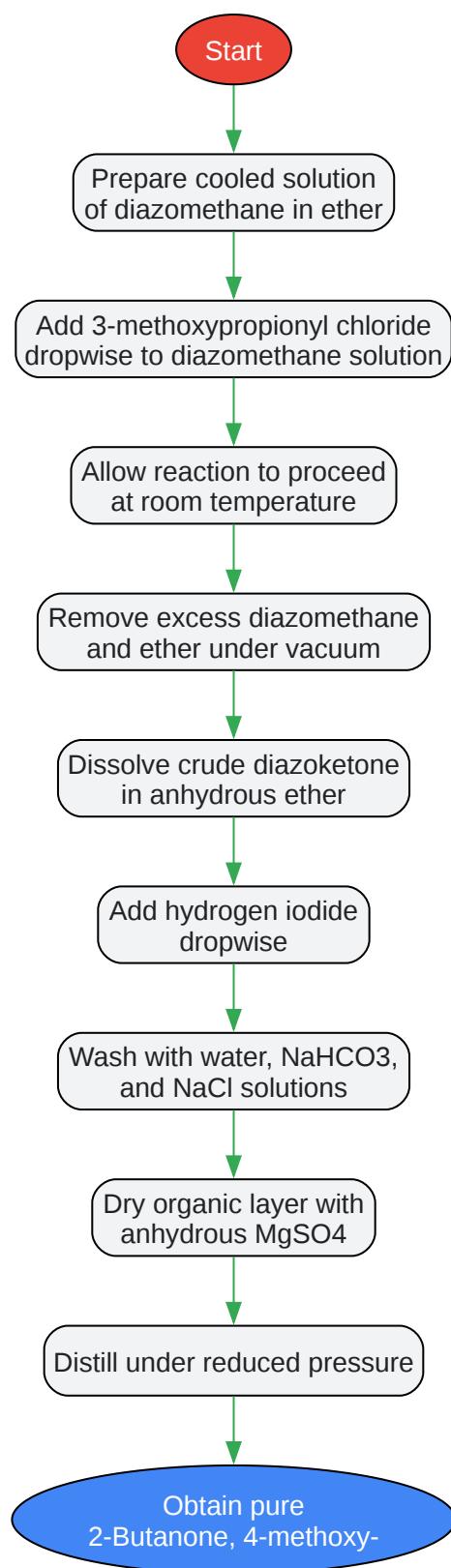
- Preparation of 1-Diazo-4-methoxy-2-butanone: A solution of 3-methoxypropionyl chloride in anhydrous ether was added dropwise to a stirred, cooled (ice bath) ethereal solution of diazomethane. The reaction mixture was allowed to stand at room temperature for several hours. The excess diazomethane and ether were then removed under reduced pressure to yield the crude diazoketone.
- Conversion to **2-Butanone, 4-methoxy-**: The crude 1-diazo-4-methoxy-2-butanone was dissolved in anhydrous ether and cooled in an ice bath. A solution of 57% hydrogen iodide was added dropwise with stirring. The reaction was allowed to proceed until the evolution of nitrogen ceased.
- Work-up and Purification: The ethereal solution was washed successively with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer was then dried over anhydrous magnesium sulfate. The ether was removed by distillation, and the residue was distilled under reduced pressure to afford pure **2-Butanone, 4-methoxy-**.

## Historical Context: Ketone Synthesis in the Mid-20th Century


The synthesis of **2-Butanone, 4-methoxy-** by Gutsche in 1952 should be viewed within the broader context of organic chemistry at the time. The mid-20th century was a period of significant advancement in synthetic methodology. The use of diazomethane for the homologation of carboxylic acids, a key step in Gutsche's synthesis, was a well-established but

still hazardous technique. This reaction is a variation of the Arndt-Eistert synthesis, which was developed in the 1930s and had become a powerful tool for extending carbon chains.

The Wolff rearrangement, the underlying mechanism of the Arndt-Eistert synthesis where a diazoketone rearranges to a ketene, was a subject of intense study. These methods were instrumental in the total synthesis of numerous complex natural products, a major focus of organic chemistry research during this era. Gutsche's work on ketone synthesis, including that of 4-methoxy-2-butanone, contributed to the growing arsenal of synthetic transformations available to organic chemists.


## Visualizing the Synthesis

The following diagrams illustrate the key reaction pathway and a conceptual workflow for the synthesis of **2-Butanone, 4-methoxy-**.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **2-Butanone, 4-methoxy-**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Butanone, 4-methoxy-**.

## Conclusion

The discovery of **2-Butanone, 4-methoxy-**, as documented in 1952 by C. D. Gutsche, represents a small but significant step in the broader history of organic synthesis. While not as widely recognized as some of its contemporaries, its synthesis showcases the application of powerful synthetic methodologies of the era. For today's researchers, understanding the historical context and the foundational experimental work provides a richer appreciation of the evolution of organic chemistry and the tools that continue to underpin modern drug discovery and development. This guide has aimed to provide a comprehensive and technically detailed overview of this piece of chemical history.

- To cite this document: BenchChem. [Unveiling the History of 2-Butanone, 4-methoxy-: A Technical Deep Dive]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360277#discovery-and-history-of-2-butanone-4-methoxy\]](https://www.benchchem.com/product/b1360277#discovery-and-history-of-2-butanone-4-methoxy)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)